7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one
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Overview
Description
7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one is an organic compound with the molecular formula C8H11NO It belongs to the class of pyrrolizines, which are bicyclic structures containing a pyrrole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with an aldehyde or ketone in the presence of an acid catalyst to form the desired bicyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolizine derivatives.
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolizin-5(6H)-one: Lacks the methyl group at the 7-position.
7-Ethyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one: Has an ethyl group instead of a methyl group at the 7-position.
7-Phenyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one: Contains a phenyl group at the 7-position.
Uniqueness
7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to its analogs.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-2,5,6,7-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H11NO/c1-6-5-8(10)9-4-2-3-7(6)9/h2-5H2,1H3 |
InChI Key |
UPGFXMQOOUMYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2C(=O)C1 |
Origin of Product |
United States |
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